Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate

Description

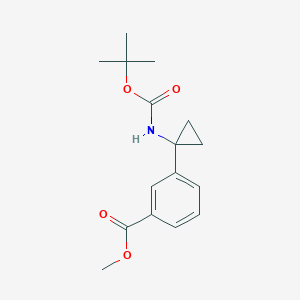

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a cyclopropane ring bearing a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes . The cyclopropane ring introduces steric strain, which can influence reactivity and conformational preferences, while the ester group provides a handle for further derivatization. This compound is primarily utilized in medicinal chemistry as an intermediate for drug candidates, particularly in the synthesis of protease inhibitors or kinase-targeting molecules.

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(8-9-16)12-7-5-6-11(10-12)13(18)20-4/h5-7,10H,8-9H2,1-4H3,(H,17,19) |

InChI Key |

DRVSEXZXYYRCIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate typically involves the reaction of 3-(1-aminocyclopropyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions.

Medicine: Investigated for potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzoates

A critical comparison involves positional isomers, such as Methyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate (). Key differences include:

Functional Group Variations

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate ():

- Structure : Contains a cyclopropylmethoxy group at the 4-position and a free hydroxy group at the 3-position.

- Key Differences :

(S)-Methyl 5-((tert-Butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate ():

Role of Cyclopropane and Boc Protection

- Cyclopropane Derivatives in Drug Design :

- Boc vs. Other Protecting Groups :

Research Findings and Implications

- Synthetic Challenges : The 3-substituted isomer requires precise regiocontrol, as misplacement of substituents (e.g., the corrigendum in ) can lead to erroneous structures with altered properties .

- Commercial Demand : highlights the availability of related Boc-protected compounds, indicating their importance in high-throughput synthesis and medicinal chemistry workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.